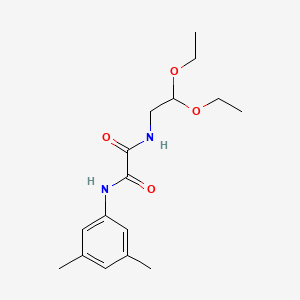

N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide, commonly known as DEEDMO, is a compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of oxamide and has been synthesized through a simple and efficient method.

Scientific Research Applications

Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives

A study by Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of symmetric and non-symmetric oxamides, including derivatives like N,N'-bis(3,5-dimethyl-2-hydroxyphenyl)oxamide. These compounds are stabilized by intramolecular three-center hydrogen bonding, which is crucial for their structural conformation and properties. This research highlights the importance of such bonding in determining the chemical and physical characteristics of oxamide derivatives, which can have implications for their applications in material science and synthesis processes (Martínez-Martínez et al., 1998).

Synthesis of Analogues with Improved Systemic Exposure

Owton et al. (1995) explored the synthesis of analogues like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, starting from compounds such as N,N-Diethyl(2-methoxy-4-methyl)benzamide. This research is indicative of the potential pharmaceutical applications of such derivatives in improving the systemic exposure of drugs, which could have implications for the development of new therapeutics (Owton et al., 1995).

Optically Active Polyamides Derived from L-tartaric Acid

Research by Bou et al. (1993) on polyamides containing methoxy groups derived from L-tartaric acid suggests the potential of oxamide derivatives in the synthesis of optically active polymers. These polymers have applications in various industries, including materials science, due to their hydrophilic nature and high optical activity (Bou et al., 1993).

Slow Magnetic Relaxation in Mononuclear Dysprosium(III) Oxamates

A study on the hydrogen-bonded 2D array of mononuclear dysprosium(III) oxamates by Fortea-Pérez et al. (2013) demonstrates the potential of oxamide derivatives in materials science, particularly in the development of single-ion magnets (SIMs) with slow magnetic relaxation properties. This research opens avenues for the application of such compounds in the field of spintronics and magnetic storage materials (Fortea-Pérez et al., 2013).

Electrochemical and Electrofluorescent Properties of Polyamides

Research by Liou et al. (2008) and Sun et al. (2016) on aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine and bis(diphenylamino)-fluorene moieties, respectively, highlights the electrochemical and electrofluorescent properties of these compounds. Such properties are crucial for their potential applications in the development of electrochromic devices, sensors, and optoelectronic materials (Liou et al., 2008); (Sun et al., 2016).

properties

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-11(3)7-12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYISPHNAQVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC(=CC(=C1)C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)

![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)